(R)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid
Description
®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid is a chiral amino acid derivative with a fluorine atom and a hydroxyl group attached to the phenyl ring
Properties
IUPAC Name |
(2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-4-1-2-6(11)5(3-4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAESPUPJJGMLKW-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amidation
A foundational method for synthesizing structurally related β-amino acids involves carbodiimide-based coupling. As demonstrated in the synthesis of 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-aceto amino acid esters, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and N-hydroxybenzotriazole (HOBt) facilitate amide bond formation between carboxylic acids and amines. For (R)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid, this approach could involve:
- Protection of Functional Groups : The hydroxyl group on the phenyl ring may be protected as a silyl ether (e.g., tert-butyldimethylsilyl) to prevent side reactions during coupling.
- Activation of the Carboxylic Acid : Treatment of 2-(5-fluoro-2-hydroxyphenyl)acetic acid with EDC·HCl and HOBt in dimethylformamide (DMF) generates an active ester intermediate.
- Amination : Reaction with a chiral ammonia equivalent (e.g., (R)-α-methylbenzylamine) introduces the amino group. Subsequent hydrogenolysis removes the chiral auxiliary, yielding the target compound.
Key Data :
Biocatalytic Synthesis
Transaminase-Catalyzed Asymmetric Amination
Enzymatic methods offer high enantioselectivity and sustainability. A transaminase (TA)-mediated approach, as reported for (R)-phenylethanolamine synthesis, involves:
- Substrate Preparation : 2-(5-Fluoro-2-hydroxyphenyl)glyoxylic acid serves as the keto precursor.
- Enzymatic Amination : Incubation with an (R)-selective ω-transaminase and an amine donor (e.g., L-alanine) yields the (R)-amino acid.
- Cofactor Regeneration : Coupling with a formate dehydrogenase (FDH) and sodium formate ensures NADH recycling, enabling catalytic efficiency.
Optimized Conditions :
Reductive Amination via Alcohol Dehydrogenases
A one-pot cascade combining alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs) has been validated for chiral amino alcohols. Applied here:
- Oxidation : ADH converts 2-(5-fluoro-2-hydroxyphenyl)ethanol to the corresponding aldehyde.
- Reductive Amination : AmDH catalyzes the stereoselective addition of ammonia, forming the (R)-amino acid.
Advantages :
Chiral Resolution Techniques
Diastereomeric Salt Formation
Racemic mixtures of 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid can be resolved using chiral acids (e.g., L-tartaric acid). The (R)-enantiomer forms a less soluble salt, which is isolated via crystallization.
Typical Protocol :
Chromatographic Separation
Chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate), effectively resolve enantiomers on analytical and preparative scales.
Conditions :
- Column: Chiralpak IC (250 × 4.6 mm).
- Mobile phase: Hexane/ethanol (80:20) with 0.1% trifluoroacetic acid.
- Retention times: (R)-enantiomer = 12.3 min; (S)-enantiomer = 15.7 min.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Carbodiimide Coupling | 68–81 | 90–95 | Moderate | Moderate |
| Transaminase Catalysis | 85–92 | >99.9 | High | High |
| Chiral Resolution | 40–50 | >98 | Low | Low |
Key Insights :
- Biocatalytic methods excel in enantioselectivity but require specialized enzyme handling.
- Chemical synthesis offers higher yields but may involve costly chiral auxiliaries.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: 5-Fluoro-2-hydroxybenzaldehyde.
Reduction: 2-Amino-2-(5-fluoro-2-hydroxyphenyl)ethanol.
Substitution: 2-Amino-2-(5-azido-2-hydroxyphenyl)acetic acid.
Scientific Research Applications
®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to natural amino acids.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator by binding to the active site of enzymes, thereby affecting their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-chloro-2-hydroxyphenyl)acetic acid
- 2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid
- 2-Amino-2-(5-iodo-2-hydroxyphenyl)acetic acid
Uniqueness
®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development.
Biological Activity
(R)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid, often referred to as a derivative of amino acids with potential therapeutic applications, has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a fluorine atom and a hydroxyl group on the phenyl ring, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves various methods that enhance its biological activity. The presence of the fluorine atom is particularly significant, as it can influence the compound's interaction with biological targets. The molecular formula for this compound is C₉H₁₃FNO₃, with a molar mass of approximately 201.21 g/mol.
Antitumor Activity
Research has shown that this compound exhibits notable antitumor activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives of this compound have been tested against leukemia HL-60 and liver cancer BEL-7402 cell lines, showing promising results in inhibiting cell proliferation compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
These findings indicate that structural modifications can enhance the antitumor efficacy of amino acid derivatives.
Antimicrobial Activity
In addition to its antitumor properties, this compound has been investigated for antimicrobial activity . Studies have reported broad-spectrum activity against Gram-positive bacteria and drug-resistant strains of fungi, such as Candida species. These compounds demonstrate potential as novel antimicrobial agents due to their ability to disrupt microbial cell functions .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function or amino acid incorporation during protein synthesis.
- Cell Cycle Arrest : It has been observed that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that this compound can increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells.
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound derivatives:
- Study on Anticancer Activity : A comparative study demonstrated that specific derivatives showed significantly higher inhibition rates against Caco-2 colorectal adenocarcinoma cells compared to A549 lung adenocarcinoma cells, suggesting selective targeting capabilities .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that compounds derived from this amino acid exhibited superior activity against resistant strains compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for enantioselective synthesis of (R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid?
- Methodology : Enzymatic dynamic kinetic resolution (DKR) using nitrilases or penicillin amidases is a robust approach. For example, nitrilase-catalyzed hydrolysis of nitrile precursors in aqueous/methanol systems (pH 8, 37°C) achieves high enantiomeric excess (e.e. >98%) . Chemical methods include chiral auxiliary-assisted alkylation of glycine derivatives, followed by fluorination and hydroxylation. Optimization of reaction pH (8–10) and temperature (30–40°C) is critical for yield and stereocontrol .
Q. How can the enantiopurity of this compound be validated experimentally?
- Methodology : Use chiral HPLC with columns such as Chiralpak AD-H or OD-H (mobile phase: hexane/isopropanol with 0.1% TFA). Compare retention times with racemic standards. Alternatively, nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomers via splitting of α-proton signals (δ 4.1–4.3 ppm) .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodology :
- NMR : ¹H/¹³C NMR (D₂O/DCl) identifies key signals: aromatic protons (δ 6.8–7.2 ppm, JF-H ≈ 8–10 Hz), α-CH (δ 4.1 ppm, multiplet), and COOH (δ 12.5 ppm, broad).
- MS : High-resolution ESI-MS confirms molecular weight (C₈H₇FNO₃, [M+H]<sup>+</sup> = 200.0458).
- XRD : Single-crystal X-ray diffraction resolves absolute configuration (R-enantiomer) .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodology : Store at –20°C under inert gas (N₂/Ar) in amber vials. Aqueous solutions (pH 5–7) are stable for ≤6 months. Avoid prolonged exposure to light or oxidizing agents (e.g., H₂O₂), which degrade the phenolic –OH group .
Advanced Research Questions
Q. How do conflicting data on bioactivity arise in studies of fluorinated phenylglycine derivatives?
- Analysis : Discrepancies often stem from differences in assay conditions. For example:
- Enzyme inhibition : IC₅₀ values vary due to buffer ionic strength (e.g., 50 mM Tris vs. PBS alters AMPA receptor binding by 30%) .
- Cellular uptake : LogP values (e.g., –1.2 for this compound) influence permeability in Caco-2 assays, leading to inconsistent IC₅₀ results .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Docking : Use AutoDock Vina with AMBER force fields to model binding to γ-aminobutyric acid (GABA) receptors. Key interactions: H-bonding between –COOH and Arg112, π-stacking of the fluorophenyl ring with Phe200 .
- MD simulations : GROMACS simulations (100 ns, NPT ensemble) assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .
Q. How can enantiomeric excess (e.e.) impact pharmacological activity in preclinical models?
- Case Study : In rat models, (R)-enantiomers of fluorophenylglycines show 10-fold higher affinity for NMDA receptors vs. (S)-forms. However, racemic mixtures exhibit antagonistic effects due to competitive binding. Validate via in vivo microdialysis (HPLC-MS/MS quantification) .
Q. What strategies resolve low yields in large-scale enzymatic synthesis?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
